molecular formula C9H13NO2S B13275257 (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid

Cat. No.: B13275257
M. Wt: 199.27 g/mol
InChI Key: CUQAJVITOFFMQS-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is a chiral amino acid derivative featuring a thiophene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can yield dihydrothiophenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-amino-2,5-dimethylthiophene share structural similarities.

    Amino Acids: Other chiral amino acids with aromatic side chains, such as phenylalanine and tryptophan.

Uniqueness

(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is unique due to the presence of both an amino acid moiety and a substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)/t8-/m1/s1

InChI Key

CUQAJVITOFFMQS-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(S1)C)C(CC(=O)O)N

Origin of Product

United States

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